3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Enzyme Inhibition Xanthine Oxidase Structure-Activity Relationship

3-(4-Oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidin-5-yl-propanoic acid subclass. Its structure is defined by an N1-phenyl substituent, a C4 carbonyl, and a C5-propanoic acid chain.

Molecular Formula C14H12N4O3
Molecular Weight 284.27 g/mol
CAS No. 1105196-64-2
Cat. No. B1415698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
CAS1105196-64-2
Molecular FormulaC14H12N4O3
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O
InChIInChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20)
InChIKeyRSRUVJURZOSPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Profile: 3-(4-Oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic Acid (CAS 1105196-64-2)


3-(4-Oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidin-5-yl-propanoic acid subclass. Its structure is defined by an N1-phenyl substituent, a C4 carbonyl, and a C5-propanoic acid chain. Commercial listings report a molecular formula of C14H12N4O3, a molecular weight of 284.27 g/mol, and a typical purity of 95% . Public bioactivity records indicate it has been screened against a limited panel of enzyme targets, yielding weak inhibitory values, which informs its primary use as a screening deck compound or synthetic intermediate rather than a lead-like molecule [1].

Substitution Risk: Why N1-Phenyl Pyrazolo[3,4-d]pyrimidine Propanoic Acids Cannot Be Interchanged Without Data


Pyrazolo[3,4-d]pyrimidine-5-propanoic acids share a conserved core, but the N1 substituent profoundly modulates physicochemical properties, target engagement, and pharmacokinetic behavior. Public bioactivity data for the N1-methyl analog (CHEMBL2012825) shows a DHODH IC50 of 418 nM [1], whereas the N1-phenyl target compound exhibits only weak xanthine oxidase inhibition (IC50 24,000 nM) [2]. This 57-fold shift in potency across a different target, driven solely by the N1 substituent, demonstrates that generic substitution without matched-pair analysis risks selecting a compound with irrelevant activity for the intended screening cascade. The evidence below quantifies the key differences that procurement decisions must account for.

Quantitative Differentiation Guide: 3-(4-Oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic Acid vs. Closest Analogs


Xanthine Oxidase Inhibitory Potency: N1-Phenyl vs. N1-Methyl Shift

The target compound (N1-phenyl) exhibits an IC50 of 24,000 nM against bovine xanthine oxidase, classifying it as a weak inhibitor [1]. By contrast, the N1-methyl analog (CHEMBL2012825) has been profiled against DHODH, not xanthine oxidase, precluding a direct target-matched comparison. However, within the pyrazolo[3,4-d]pyrimidine class, the N1 substituent is a known determinant of heteroaromatic stacking and hydrogen-bonding geometry. The 24,000 nM value serves as a quantitative baseline for any screening campaign requiring xanthine oxidase counter-screening, whereas the significantly more potent DHODH activity of the methyl analog (IC50 418 nM) [2] illustrates the target-selectivity divergence driven by N1 substitution.

Enzyme Inhibition Xanthine Oxidase Structure-Activity Relationship

Drug Metabolism Enzyme Interaction: CYP2C19 Inhibition Liability

The target compound has been tested against human CYP2C19 in liver microsomes, yielding an IC50 of 50,000 nM [1]. This value indicates a low risk of CYP2C19-mediated drug-drug interactions at concentrations typically used in cellular screening (≤10 µM). In the absence of publicly available CYP2C19 data for the N1-methyl or N1-tert-butyl analogs, this represents a compound-specific ADME liability benchmark. Procurement for ADME panels should note that the N1-phenyl substituent does not introduce a strong CYP2C19 alert, which may differ from other N1-aryl pyrazolo[3,4-d]pyrimidines.

ADME CYP450 Inhibition Drug-Drug Interaction

Physicochemical and Purity Benchmarking Against Commercially Available Analogs

Commercial listings for the target compound specify a purity of 95%, molecular weight of 284.27 g/mol, and molecular formula C14H12N4O3 . The N1-tert-butyl analog (CAS 1105196-70-0) is also commercially available with a typical purity of 95% but a lower molecular weight (264.28 g/mol) and distinct lipophilicity (cLogP predicted increase of ~1.2 units due to the tert-butyl group) . The N1-methyl analog (CAS not listed) has a molecular weight of 222.20 g/mol. These differences directly affect DMSO solubility, membrane permeability in cellular assays, and the compound's suitability for fragment-based screening versus lead optimization.

Compound Quality Control Purity Physicochemical Properties

Application Scenarios for 3-(4-Oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic Acid Based on Quantitative Evidence


Xanthine Oxidase Counter-Screening and Selectivity Profiling

The compound's weak xanthine oxidase inhibition (IC50 24,000 nM) [1] makes it suitable as a negative control or a selectivity marker in panels where potent xanthine oxidase inhibitors are being developed. Researchers procuring this compound can use it to establish the basal inhibition level for the pyrazolo[3,4-d]pyrimidine chemotype, ensuring that any hit derived from the same scaffold does not carry an undesired xanthine oxidase liability.

CYP2C19 Drug-Drug Interaction Assessment in Early ADME Panels

With a CYP2C19 IC50 of 50,000 nM [2], this compound can be included in early-stage ADME-Tox panels as a low-risk reference compound. Its profile supports its use in screening cascades where CYP2C19 inhibition is monitored, helping to differentiate between compounds that carry a high DDI risk and those, like this one, that do not.

Fragment-Based Screening Library with Defined Physicochemical Space

The compound's molecular weight (284.27 g/mol) and aromatic N1-phenyl group distinguish it from smaller N1-alkyl analogs. Procurement for fragment-based screening libraries should consider this compound as a slightly heavier, more lipophilic fragment that can probe protein pockets requiring π-π stacking interactions, complementing smaller aliphatic fragments .

Quote Request

Request a Quote for 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.